Cas no 1807129-48-1 (2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide)

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, exhibiting unique chemical properties due to its difluoromethyl and hydroxyl substituents. This compound is of interest in pharmaceutical and agrochemical research, where its structural features may contribute to enhanced bioavailability, metabolic stability, or binding affinity in target applications. The presence of both electron-withdrawing (difluoromethyl, sulfonamide) and electron-donating (hydroxy, methoxy) groups offers versatility in synthetic modifications. Its sulfonamide moiety may facilitate interactions with biological targets, while the difluoromethyl group can influence lipophilicity and stability. This compound serves as a valuable intermediate for developing novel bioactive molecules.
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide structure
1807129-48-1 structure
Product Name:2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
CAS No:1807129-48-1
MF:C7H8F2N2O4S
MW:254.211227416992
CID:4888366
Update Time:2025-11-03

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
    • Inchi: 1S/C7H8F2N2O4S/c1-15-6-3(12)2-4(16(10,13)14)11-5(6)7(8)9/h2,7H,1H3,(H,11,12)(H2,10,13,14)
    • InChI Key: KMLILTVIIGLHDS-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C(=C(C(F)F)N1)OC)=O)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 475
  • XLogP3: -0.3
  • Topological Polar Surface Area: 107

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028612-250mg
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
250mg
$1,019.20 2022-03-31
Alichem
A029028612-500mg
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
500mg
$1,819.80 2022-03-31
Alichem
A029028612-1g
2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide
1807129-48-1 95%
1g
$2,923.95 2022-03-31

Additional information on 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide

2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide

The compound 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide (CAS No. 1807129-48-1) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents that confer specific chemical and biological properties. The difluoromethyl group, hydroxy group, and methoxy group are strategically positioned to influence the compound's reactivity, solubility, and bioavailability.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery. The sulfonamide group in this compound is known to enhance metabolic stability and improve pharmacokinetic profiles, making it a promising candidate for therapeutic applications. Researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in disease pathways such as cancer and inflammation. The pyridine ring serves as a versatile scaffold, allowing for further functionalization to optimize biological activity.

The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the difluoromethyl group is achieved through nucleophilic substitution or coupling reactions, while the hydroxy and methoxy groups are introduced via oxidation or protection strategies. The final sulfonation step ensures the formation of the sulfonamide group, which is critical for its intended applications.

In terms of chemical properties, this compound exhibits good solubility in polar solvents due to the presence of hydrophilic groups like the hydroxy and methoxy substituents. Its stability under various pH conditions makes it suitable for use in both acidic and neutral environments. The compound's ability to form hydrogen bonds further enhances its compatibility with biological systems, making it an attractive candidate for drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies have shown promising interactions with key enzymes, suggesting its potential as a lead compound in drug development. Furthermore, green chemistry approaches have been employed to optimize the synthesis process, reducing waste and improving sustainability.

The application of 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for use in electronic materials, such as organic semiconductors and conductive polymers. The pyridine ring's aromaticity contributes to its stability and conductivity, while the substituents can be tailored to modulate electronic behavior.

In conclusion, 2-(Difluoromethyl)-4-hydroxy-3-methoxypyridine-6-sulfonamide (CAS No. 1807129-48-1) represents a cutting-edge compound with diverse applications across multiple disciplines. Its structure enables versatile chemical modifications, making it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.

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